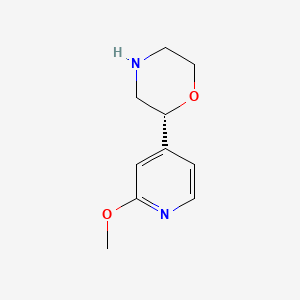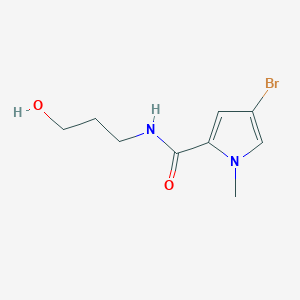
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide is an organic compound with a unique structure that includes a bromine atom, a hydroxypropyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the bromination of a suitable precursor followed by the introduction of the hydroxypropyl group and the formation of the pyrrole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-bromo-N-(3-oxopropyl)-1-methyl-1H-pyrrole-2-carboxamide.
Reduction: Formation of N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide.
Applications De Recherche Scientifique
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(3-hydroxypropyl)benzamide
- 4-bromo-N-(3-hydroxypropyl)-1-naphthalenesulfonamide
- 3-bromo-N-(3-chloropropyl)benzenesulfonamide
Uniqueness
4-bromo-N-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of a bromine atom, hydroxypropyl group, and pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H13BrN2O2 |
|---|---|
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
4-bromo-N-(3-hydroxypropyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13BrN2O2/c1-12-6-7(10)5-8(12)9(14)11-3-2-4-13/h5-6,13H,2-4H2,1H3,(H,11,14) |
Clé InChI |
SUZKQEQEWNXCCI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


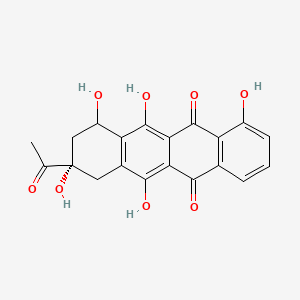
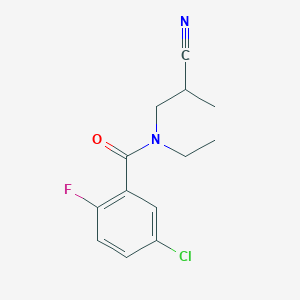
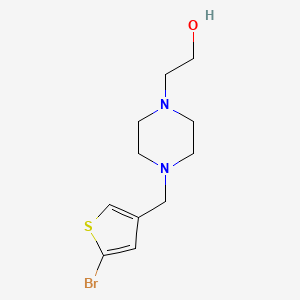
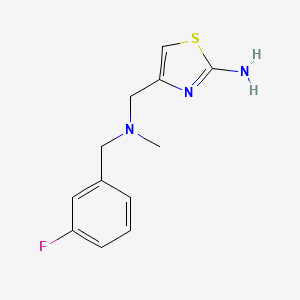
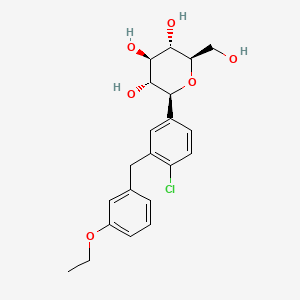
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
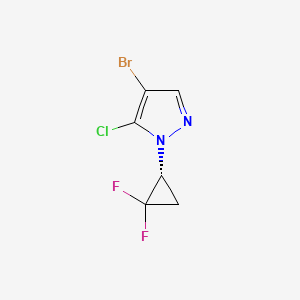
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
